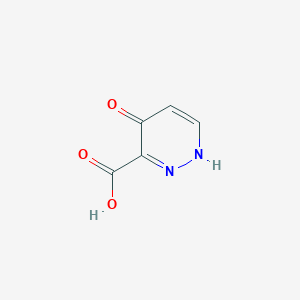![molecular formula C23H18BrNO4 B6260465 (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1260605-67-1](/img/no-structure.png)
(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, hereafter referred to as ‘the acid’, is an organic compound with a wide range of potential uses. The acid is also known as 9-fluorenylmethyl carbamate, and is a derivative of fluorene. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
Investigations into similar compounds, such as 2-Amino-2-(2-fluorophenyl)acetic acid, reveal insights into the planar structure and hydrogen bonding characteristics, which could be relevant for understanding the properties of the compound (Burns & Hagaman, 1993).
Studies on related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid provide data on molecular structure, such as the orientation of substituent groups and their electronic effects, which can be extrapolated to understand similar aspects in our compound of interest (Guzei, Gunderson, & Hill, 2010).
Chemical Synthesis and Derivatives
Research into the bromination of related molecules, such as 3-methoxyfluoranthene, provides insights into possible synthetic pathways and derivative formations that could be applicable to our compound (Campbell, Andrew, & Hasan, 1969).
Studies on novel stable fluorophores like 6-Methoxy-4-quinolone illustrate the potential application of similar compounds in biomedical analysis, indicating potential uses in fluorescence-based assays or imaging techniques (Hirano et al., 2004).
The preparation of N-Fmoc-protected β2-homoamino acids highlights the utility of similar compounds in peptide synthesis, suggesting potential applications in creating novel peptides or proteins (Šebesta & Seebach, 2003).
Biological Activity and Applications
- The isolation and characterization of bromophenols from marine algae, along with their antioxidant activity, offer insights into the potential biological activities of bromophenyl compounds, suggesting possible applications in antioxidative therapies or as natural preservatives (Li et al., 2011).
Synthetic Methodology and Derivative Creation
Research into the intramolecular amination of aryl halides provides a methodology that could be applicable to the synthesis or modification of the compound , offering potential pathways for creating novel derivatives or enhancing its properties (Noji et al., 2012).
The synthesis of complex head-to-side-chain cyclodepsipeptides, which involves the use of similar compounds, suggests potential applications in the development of novel pharmaceuticals or biologically active compounds (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of the Fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
The exact mode of action of this compound is not well-documented. As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc-protected amino acids. These compounds typically act as building blocks in peptide synthesis, forming peptide bonds with other amino acids .
Biochemical Pathways
Given its structural similarity to other Fmoc-protected amino acids, it may be involved in the synthesis of peptides or proteins . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Fmoc group is typically removed under basic conditions during peptide synthesis . Therefore, the compound’s activity could be influenced by the pH of its environment.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves the protection of fluorene, bromination of phenylacetic acid, coupling of the protected fluorene with the brominated phenylacetic acid, deprotection of the fluorene, and amidation of the resulting carboxylic acid.", "Starting Materials": [ "Fluorene", "Methanol", "Sodium hydroxide", "Phenylacetic acid", "Bromine", "Acetic acid", "Thionyl chloride", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Triethylamine", "N,N-Dimethylformamide", "Ethyl acetate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Fluorene is protected by reaction with methanol and sodium hydroxide.", "Phenylacetic acid is brominated using bromine and acetic acid.", "The protected fluorene is coupled with the brominated phenylacetic acid using thionyl chloride, diisopropylethylamine, and N,N'-dicyclohexylcarbodiimide.", "The fluorene protection is removed using hydrochloric acid and sodium bicarbonate.", "The resulting carboxylic acid is amidated using N-hydroxysuccinimide, triethylamine, and N,N-dimethylformamide.", "The product is purified using ethyl acetate and water." ] } | |
CAS-Nummer |
1260605-67-1 |
Produktname |
(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
Molekularformel |
C23H18BrNO4 |
Molekulargewicht |
452.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




